1-(2,3-dihydroindol-1-yl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
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Overview
Description
WAY-641978 is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications. It is known for its specific interactions with certain biological targets, making it a valuable compound in various fields of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-641978 involves multiple steps, each requiring precise reaction conditions The initial step typically involves the formation of a core structure through a series of condensation reactions
Industrial Production Methods
In an industrial setting, the production of WAY-641978 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to meet the stringent quality standards required for research and application.
Chemical Reactions Analysis
Types of Reactions
WAY-641978 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide), usually under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives.
Scientific Research Applications
WAY-641978 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of WAY-641978 involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
WAY-641978 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-640982: Exhibits similar biological activity but with different pharmacokinetic properties, such as shorter half-life or lower bioavailability.
The uniqueness of WAY-641978 lies in its specific interactions with certain biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C22H26N2O3 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one |
InChI |
InChI=1S/C22H26N2O3/c1-15(22(25)24-11-9-16-6-4-5-7-19(16)24)23-10-8-17-12-20(26-2)21(27-3)13-18(17)14-23/h4-7,12-13,15H,8-11,14H2,1-3H3 |
InChI Key |
ZSJDWVCIWPOXML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
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